molecular formula C8H13NO2 B13243727 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one

3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B13243727
M. Wt: 155.19 g/mol
InChI Key: UDXRGMRCAWTLRR-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring. The presence of hydroxymethyl and prop-2-en-1-yl groups in the structure suggests potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one can be achieved through several synthetic routes:

    Aldol Condensation: Starting from pyrrolidin-2-one, an aldol condensation with formaldehyde and allyl bromide can introduce the hydroxymethyl and prop-2-en-1-yl groups.

    Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidinone ring with the desired substituents.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are tailored to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

    Oxidation: Formation of carboxyl derivatives.

    Reduction: Formation of alcohol or alkane derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and allyl groups may play a role in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound without the substituents.

    3-(Hydroxymethyl)pyrrolidin-2-one: Lacks the allyl group.

    3-(Prop-2-en-1-yl)pyrrolidin-2-one: Lacks the hydroxymethyl group.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-(hydroxymethyl)-3-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C8H13NO2/c1-2-3-8(6-10)4-5-9-7(8)11/h2,10H,1,3-6H2,(H,9,11)

InChI Key

UDXRGMRCAWTLRR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCNC1=O)CO

Origin of Product

United States

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